molecular formula C10H6ClNO3 B14593019 1-(5-Chloro-2-hydroxyphenyl)-1H-pyrrole-2,5-dione CAS No. 61294-19-7

1-(5-Chloro-2-hydroxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B14593019
CAS No.: 61294-19-7
M. Wt: 223.61 g/mol
InChI Key: KGVXHOWAOISKAT-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxyphenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring substituted with a 5-chloro-2-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-hydroxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and hydroxy positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

1-(5-Chloro-2-hydroxyphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-(5-Chloro-2-hydroxyphenyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

61294-19-7

Molecular Formula

C10H6ClNO3

Molecular Weight

223.61 g/mol

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C10H6ClNO3/c11-6-1-2-8(13)7(5-6)12-9(14)3-4-10(12)15/h1-5,13H

InChI Key

KGVXHOWAOISKAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C(=O)C=CC2=O)O

Origin of Product

United States

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